methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate
CAS No.: 1396759-66-2
Cat. No.: VC5243851
Molecular Formula: C16H12ClN3O4
Molecular Weight: 345.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396759-66-2 |
|---|---|
| Molecular Formula | C16H12ClN3O4 |
| Molecular Weight | 345.74 |
| IUPAC Name | methyl 2-[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetate |
| Standard InChI | InChI=1S/C16H12ClN3O4/c1-23-13(21)9-20-8-4-6-11(16(20)22)15-18-14(19-24-15)10-5-2-3-7-12(10)17/h2-8H,9H2,1H3 |
| Standard InChI Key | QETVZTGBYQGHMS-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=CC=C3Cl |
Introduction
Synthesis of Related Compounds
The synthesis of compounds containing 1,2,4-oxadiazole rings often involves the condensation of hydrazides with esters or aldehydes, followed by cyclization. For example, the synthesis of 1,3,4-oxadiazole derivatives involves the condensation of acid hydrazides with aldehydes or ketones, followed by cyclization to form the oxadiazole ring . While specific synthesis details for methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate are not available, similar compounds are synthesized using multi-step protocols involving the formation of intermediate hydrazides or esters.
Structural Characteristics
The compound features a 2-chlorophenyl substituent on the 1,2,4-oxadiazole ring, which is linked to a pyridine ring. The presence of a methyl ester group suggests potential for further chemical modification or hydrolysis to form a carboxylic acid derivative. The structural complexity of this compound, with multiple heterocyclic rings, suggests potential for diverse biological activities.
Biological Activities of Related Compounds
Compounds containing 1,2,4-oxadiazole rings have been explored for various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties . For instance, 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles have shown promise as anti-cancer and anti-diabetic agents . While specific biological data for methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate is not available, related compounds suggest potential for therapeutic applications.
Data Tables for Related Compounds
Given the lack of specific data for methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate, we can consider the properties of a related compound, 2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl}-N-(3-methoxypropyl)acetamide, as an example:
| Property | Value |
|---|---|
| Molecular Formula | C21 H20 Cl N5 O4 S |
| Molecular Weight | 473.94 |
| logP | 3.0943 |
| logD | 3.0943 |
| logSw | -3.9261 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 90.574 |
This table illustrates the kind of data that might be relevant for understanding the chemical and physical properties of related compounds.
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